molecular formula C43H63NO11 B066261 Selamectin CAS No. 165108-07-6

Selamectin

Cat. No. B066261
M. Wt: 770 g/mol
InChI Key: AFJYYKSVHJGXSN-XHKIUTQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selamectin is a topical parasiticide and anthelminthic used on dogs and cats . It treats and prevents infections of heartworms, fleas, ear mites, sarcoptic mange (scabies), and certain types of ticks in dogs, and prevents heartworms, fleas, ear mites, hookworms, and roundworms in cats . It is structurally related to ivermectin and milbemycin .


Molecular Structure Analysis

The molecular formula of Selamectin is C43H63NO11 . The molecular weight is 769.973 g/mol . The structure of Selamectin can be found in various databases such as PubChem .


Physical And Chemical Properties Analysis

Selamectin has a molecular weight of 769.973 g/mol . It is a solid substance . It is soluble in DMSO . The chemical structure of Selamectin can be found in the PubChem database .

Scientific Research Applications

  • Safety in Dogs : Selamectin is safe for topical use on dogs, including breeding animals, avermectin-sensitive Collies, and heartworm-positive dogs. It shows no adverse effects at the recommended dosage of 6-12mg/kg of body weight (Novotny et al., 2000).

  • Efficacy Against Mites and Nematodes in Mice : It is effective against mites (Myobia musculi, Myoceptes musculinus, Radfordia ensifera) and nematodes (Aspiculuris tetraptera, Syphacia obvelata) in mice (Gönenç et al., 2006).

  • Flea Infestations in Dogs and Cats : Demonstrates high efficacy in protecting dogs and cats against environmental flea infestations (Shanks et al., 2000).

  • Treatment of Mite Infestation in Rabbits : Effective against naturally occurring infestations of Psoroptes cuniculi and Sarcoptes scabiei in rabbits (Kurtdede et al., 2007).

  • Off-Label Use in Dogs and Cats : Used off-label to treat various ecto- and endoparasites, including Dirofilaria repens and Aelurostrongylus abstrusus in cats (Fisher & Shanks, 2008).

  • Sarcoptes Scabiei in Dogs : Highly effective against naturally acquired infestations of Sarcoptes scabiei in dogs (Shanks et al., 2000).

  • Broad-Spectrum Endectocide : Active against fleas, ticks, intestinal hookworms, ascarids, and immature heartworms in dogs and cats (Bishop et al., 2000).

  • Efficacy Against Ear Mites in Dogs and Cats : Effective in treating naturally occurring Sarcoptes scabiei and Otodectes cynotis infestations in veterinary patients (Six et al., 2000).

  • Use in Exotic Pets : Demonstrates efficacy against various ecto- and endoparasites in exotic pets, including ferrets, rabbits, guinea pigs, hamsters, gerbils, rats, mice, hedgehogs, and birds (Fisher et al., 2007).

  • Flea and Heartworm Prevention in Dogs and Cats : Highly effective in controlling flea infestations and preventing heartworm infection in dogs and cats (Boy et al., 2000).

  • Treatment of Aural Infestations of Otodectes Cynotis : Effective against naturally acquired aural infestations of Otodectes cynotis in dogs and cats with a single dose or two doses administered 1 month apart (Shanks et al., 2000).

  • Bactericidal Against Mycobacterial Species : Shown to be bactericidal against mycobacterial species, including multidrug-resistant and extensively drug-resistant clinical strains of Mycobacterium tuberculosis (Lim et al., 2012).

properties

IUPAC Name

(1R,4S,5'S,6R,6'S,8R,10E,12S,13S,14E,16E,20R,21Z,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3/b11-10+,25-15+,30-14+,44-36-/t24-,26-,28-,31+,32-,33-,34-,35-,37-,38-,39-,40+,42+,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJYYKSVHJGXSN-XHKIUTQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)O[C@@H]1C7CCCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H63NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045903
Record name Selamectin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

770.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selamectin

CAS RN

220119-17-5, 165108-07-6
Record name Selamectin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220119-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avermectin A1a, 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-demethoxy-25-de(1-methylpropyl)-22,23-dihydro-5-(hydroxyimino)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selamectin [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selamectin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11459
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Selamectin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2aE,4E,5�S,6S,6�S,7S,8E,11R,13R,15S,17aR,20aR,20bS)-6�-Cyclohexyl-7-[(2,6-dideoxy-3-O-methyl-α-l-arabinohexopyranosyl)oxy]-3�,4�,5�,6,6�,7,10,11,14,15,20a,20bdodecahydro-20b-hydroxy-5�,6,8,19-tetramethylspiro(11,15-methano-2H,13H,17H-furo[4,3,2-p,q][2,6]benzodioxacyclooctadecin-13,2�-[2H]pyran)-17,20(17aH)-dione 20-oxime
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Record name SELAMECTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2669OWX9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,550
Citations
BF Bishop, CI Bruce, NA Evans, AC Goudie… - Veterinary …, 2000 - Elsevier
… This paper details the antiparasitic activity of selamectin, the best compound to emerge from the … Selamectin is the first endectocide designed for companion animals that combines …
Number of citations: 160 www.sciencedirect.com
MJ Novotny, MJ Krautmann, JC Ehrhart, CS Godin… - Veterinary …, 2000 - Elsevier
Selamectin is a broad-spectrum avermectin endectocide for treatment and control of canine parasites. The objective of these studies was to evaluate the clinical safety of selamectin for …
Number of citations: 98 www.sciencedirect.com
MA Fisher, DJ Shanks - Acta Veterinaria Scandinavica, 2008 - Springer
… of selamectin to treat lungworm in dogs have not been published and it may be that selamectin … treatment of lungworms in dogs, given the lower bioavailability of selamectin in dogs [10]. …
Number of citations: 51 link.springer.com
J Griffin, N Fletcher, R Clemence… - Journal of veterinary …, 2005 - Wiley Online Library
The transport of the antiparasitic agents, ivermectin, selamectin … showed that ivermectin and selamectin acted as potent P‐gp … The transport of radiolabelled ivermectin, selamectin and …
Number of citations: 91 onlinelibrary.wiley.com
MJ Krautmann, MJ Novotny, K De Keulenaer… - Veterinary …, 2000 - Elsevier
The safety of the avermectin, selamectin, was evaluated for topical use on the skin of cats of age six weeks and above, including reproducing cats and cats infected with adult …
Number of citations: 50 www.sciencedirect.com
RH Six, RG Clemence, CA Thomas, S Behan… - Veterinary …, 2000 - Elsevier
… in veterinary patients to evaluate the efficacy of selamectin, a novel avermectin, in the … with selamectin or a positive-control product (existing approved products). Selamectin was …
Number of citations: 130 www.sciencedirect.com
P Sarasola, AD Jernigan, DK Walker… - Journal of veterinary …, 2002 - Wiley Online Library
… selamectin were evaluated in cats and dogs, following intravenous (0.05, 0.1 and 0.2 mg/kg), topical (24 mg/kg) and oral (24 mg/kg) administration. Following selamectin … of selamectin …
Number of citations: 72 onlinelibrary.wiley.com
RC Gupta, MB Masthay, TD Canerdy… - Toxicology …, 2005 - Taylor & Francis
… the selamectin was present as a ring of viscous oil at the flask's equator. A small amount of selamectin was also present in the ∼ 20 mL of selamectin … and the ring of selamectin oil was …
Number of citations: 21 www.tandfonline.com
C Blot, A Kodjo, MC Reynaud, G Bourdoiseau - Veterinary parasitology, 2003 - Elsevier
… The commercial formulations of selamectin (6%, w/v) for cats (Stronghold ® , Pfizer) were used in this study; selamectin was twice administered as a single dose providing at least the …
Number of citations: 61 www.sciencedirect.com
B Michael, PT Meinke, W Shoop - Journal of Parasitology, 2001 - meridian.allenpress.com
… , and if the only difference between compound 2 and selamectin is an oxime at C-5, then … selamectin in this assay. Further, not only did the oxime substituent reduce activity in selamectin…
Number of citations: 54 meridian.allenpress.com

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